L-LYSINE:2HCL (1-13C)
Description
Properties
Molecular Weight |
220.10 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for L Lysine:2hcl 1 13c Application
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics. This technique involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins during cellular protein synthesis. The result is that all proteins within a cell population become labeled, allowing for direct comparison with a control "light" cell population grown in the presence of natural, unlabeled amino acids. L-lysine, being an essential amino acid for most mammalian cell lines, is a common choice for SILAC labeling.
Principles of SILAC-based Quantitative Proteomics Using L-LYSINE:2HCL (1-13C)
The fundamental principle of SILAC is to create a mass difference between proteins from different cell populations, which can then be distinguished and quantified by mass spectrometry (MS). In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid, such as lysine (B10760008). One population is grown in "light" medium containing the natural L-lysine, while the other is grown in "heavy" medium containing a stable isotope-labeled version, for instance, L-LYSINE:2HCL (1-13C).
After a sufficient number of cell divisions, typically at least five, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. nih.gov This ensures that every newly synthesized protein contains the heavy isotope. Once the experimental endpoint is reached, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested, usually with trypsin. The resulting peptide mixtures are then analyzed by mass spectrometry.
Because the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable in the mass spectrometer due to their mass difference. The ratio of the signal intensities of the heavy to light peptide pairs directly reflects the relative abundance of the protein in the two cell populations. researchgate.netthermofisher.com For example, a peptide containing a single L-LYSINE:2HCL (1-13C) will have a mass shift of 6 Daltons compared to its light counterpart. thermofisher.com
Table 1: Common Isotopes of Lysine Used in SILAC
| Isotope | Mass Shift (Da) |
| 13C6 L-lysine | +6 |
| 13C615N2 L-lysine | +8 |
| 4,4,5,5-D4 L-lysine | +4 |
This table illustrates the different mass shifts generated by various stable isotopes of lysine, enabling multiplexed SILAC experiments.
Pulsed SILAC (pSILAC) Methodologies with L-LYSINE:2HCL (1-13C)
Pulsed SILAC (pSILAC) is a variation of the classic SILAC technique that allows for the study of protein synthesis and turnover dynamics over shorter time frames. cam.ac.uk Instead of labeling cells to full incorporation, pSILAC involves introducing the "heavy" amino acid for a defined period, or "pulse." This method is particularly useful for investigating short-term cellular responses to stimuli. cam.ac.uk
In a pSILAC experiment, both control and treated cell populations are initially grown in standard "light" medium. Following a specific treatment or at a designated time point, the light medium is replaced with "heavy" SILAC medium containing L-LYSINE:2HCL (1-13C). cam.ac.uk The cells are then incubated for a shorter period, allowing for the incorporation of the heavy label into newly synthesized proteins. nih.gov
By measuring the ratio of heavy to light peptides over time, researchers can determine the rates of protein synthesis and degradation. nih.gov This dynamic approach provides insights into the cellular mechanisms that regulate protein homeostasis. pSILAC has been successfully applied to study the effects of microRNAs on protein translation and to analyze protein turnover on a proteome-wide scale. cam.ac.uknih.gov
Design Considerations for L-Lysine (1-13C) Incorporation in Cellular Models
Several factors must be considered when designing a SILAC experiment using L-Lysine (1-13C) to ensure accurate and reproducible results.
Cell Line Selection: The chosen cell line must be auxotrophic for lysine, meaning it cannot synthesize its own and must obtain it from the culture medium. This is a prerequisite for complete label incorporation.
Dialyzed Serum: Fetal bovine serum (FBS) is a common supplement in cell culture media, but it contains endogenous amino acids. Therefore, dialyzed FBS, from which small molecules like amino acids have been removed, must be used to prevent the unlabeled lysine from competing with the heavy-labeled lysine. acs.org
Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolically converted to proline. nih.gov If using a heavy-labeled arginine in combination with lysine, this conversion can complicate data analysis. Adding unlabeled proline to the medium can help to suppress this conversion. nih.gov
Label Incorporation Efficiency: It is crucial to verify the degree of label incorporation before proceeding with the main experiment. This is typically done by analyzing a small sample of the labeled proteome by mass spectrometry to confirm that incorporation is greater than 95-99%. nih.govfishersci.co.uk Incomplete labeling can lead to inaccurate quantification. nih.gov
Choice of Isotope: The specific isotope of lysine used can be tailored to the experimental design. For instance, in a triple SILAC experiment, light, medium (e.g., D4-lysine), and heavy (e.g., 13C6-lysine) labels can be used to compare three different conditions simultaneously. thermofisher.com
13C-Metabolic Flux Analysis (MFA)
13C-Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell. nih.gov It involves introducing a 13C-labeled substrate, or tracer, into the cellular system and tracking the distribution of the 13C atoms throughout the metabolic network.
Theoretical Principles of Carbon Tracer Distribution and MFA
The core principle of 13C-MFA is that the pattern of 13C labeling in metabolic intermediates is a direct consequence of the metabolic fluxes through the network. nih.gov By providing cells with a specifically labeled carbon source, such as [1-13C]glucose, the 13C isotope is incorporated into various metabolites through a series of biochemical reactions. nih.gov
The distribution of 13C within a metabolite is known as its isotopomer distribution. Different metabolic pathways will produce distinct labeling patterns in the downstream metabolites. By measuring these labeling patterns and using a computational model of the metabolic network, the intracellular fluxes can be estimated. sci-hub.se
The process of 13C-MFA typically involves several key steps:
Isotopic Labeling Experiment: Cells are cultured in a medium containing a 13C-labeled substrate until they reach a metabolic and isotopic steady state. researchgate.net
Sample Analysis: The 13C labeling patterns of key metabolites, often proteinogenic amino acids, are measured using techniques like mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. sci-hub.se
Computational Flux Estimation: The measured labeling data, along with other physiological data like substrate uptake and product secretion rates, are used as inputs for a computational model. osti.gov This model then calculates the metabolic flux distribution that best explains the observed data. semanticscholar.orgmdpi.com
Measurement of Isotopomer and Mass Isotopomer Distributions via L-LYSINE:2HCL (1-13C)
While glucose is a common tracer for central carbon metabolism, labeled amino acids like L-LYSINE:2HCL (1-13C) can also be used as tracers in 13C-MFA, particularly for studying amino acid metabolism and its connections to other pathways.
When cells are supplied with L-LYSINE:2HCL (1-13C), the labeled carbon atoms can be traced as the lysine is catabolized or used in other metabolic processes. The resulting distribution of 13C in other metabolites provides information about the fluxes through these pathways.
The measurement of isotopomer distributions is typically performed using mass spectrometry. The mass isotopomer distribution (MID) refers to the relative abundances of a metabolite with different numbers of 13C atoms (e.g., M+0, M+1, M+2, etc.). rsc.org Gas chromatography-mass spectrometry (GC-MS) is a common analytical platform for measuring the MIDs of proteinogenic amino acids after protein hydrolysis. frontiersin.org
The measured MIDs are then corrected for the natural abundance of 13C. frontiersin.org This corrected data is then used in the computational model to estimate the metabolic fluxes. The accuracy of the flux estimations depends on the quality of the experimental data and the completeness of the metabolic network model. researchgate.net
Experimental Strategies for L-Lysine (1-13C) Tracing in Metabolic Pathways
Experimental strategies for tracing L-lysine labeled with carbon-13 at the first carbon position (L-Lysine (1-13C)) are fundamental to elucidating metabolic pathways. These strategies involve meticulous planning of the labeling experiment, sample collection, and subsequent analysis to track the journey of the labeled carbon atom through various biochemical reactions.
A crucial first step is the design of the isotope labeling experiment (ILE). This involves selecting the appropriate tracer, in this case, L-Lysine (1-13C), and determining the optimal experimental conditions. frontiersin.org For instance, in studies of Corynebacterium glutamicum, a bacterium used for industrial L-lysine production, tracer experiments are often conducted in minimal medium with [1-13C] glucose as the primary carbon source to investigate metabolic flux. lth.sed-nb.info The choice of a singly labeled substrate like [1-13C] glucose can be advantageous for discovering novel pathways as it simplifies the tracking of the labeled carbon. mdpi.com In some cases, a mixture of labeled substrates, such as 80% [1-13C] glucose and 20% [U-13C] glucose, is used to ensure high 13C abundance in a wide range of metabolites. mdpi.com
Cultivation can be performed in batch or chemostat mode to achieve both metabolic and isotopic steady states, where the concentrations and labeling of intracellular metabolites remain constant. mdpi.com Isotopic steady state is a critical assumption for many metabolic flux analysis (MFA) methods and must be validated by measuring isotopic labeling at multiple time points. d-nb.info If labeling changes over time, more complex isotopic non-stationary 13C-MFA (INST-MFA) is required. d-nb.info
Sample preparation is a critical phase. Once the cells have been cultured with the labeled substrate, they are harvested. This is followed by quenching to halt metabolic activity and extraction of intracellular and extracellular metabolites. rsc.org Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are then employed to measure the 13C-labeling patterns, specifically the mass isotopomer distributions (MIDs), in key metabolites like proteinogenic amino acids. lth.semdpi.com These MIDs reveal how the 13C from L-lysine has been incorporated into other molecules, providing a detailed snapshot of metabolic activity. researchgate.net
For example, in a study investigating lysine degradation in Phaeobacter inhibens, cells adapted to lysine as the sole carbon source were spiked with uniformly 13C-labeled L-lysine. nih.gov The resulting complex labeling patterns in various metabolites, including coenzyme A derivatives, indicated the simultaneous operation of multiple degradation pathways. nih.gov
The following table provides an overview of common analytical techniques used in L-Lysine (1-13C) tracing studies:
| Analytical Technique | Abbreviation | Information Obtained | Reference |
| Gas Chromatography-Mass Spectrometry | GC-MS | Mass isotopomer distributions of volatile metabolites, such as amino acids. | lth.semdpi.com |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Mass isotopomer distributions of a wide range of non-volatile metabolites. | mdpi.com |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Positional isotopomer information, providing detailed insights into carbon atom transitions. | nih.gov |
Computational Reconstruction and Validation of Metabolic Flux Maps
Following the acquisition of experimental data from L-Lysine (1-13C) tracing, computational methods are employed to reconstruct and validate metabolic flux maps. These maps provide a quantitative description of the rates (fluxes) of all reactions within a metabolic network. frontiersin.org
The core of this process is 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique that uses the measured 13C-labeling patterns of metabolites, along with stoichiometric models of metabolic networks, to estimate intracellular fluxes. mdpi.comd-nb.infonih.gov The process begins with the construction of a metabolic model that includes the stoichiometry of biochemical reactions and the atom transitions for each reaction, which detail the mapping of atoms from substrates to products. frontiersin.orgnih.gov
Computational algorithms then simulate the flow of the 13C tracer through the proposed metabolic network to predict the labeling patterns of metabolites for a given set of fluxes. mdpi.com An iterative fitting procedure is used to minimize the difference between the computationally simulated labeling patterns and the experimentally measured mass isotopomer distributions (MIDs). frontiersin.orgnih.gov This minimization process yields the most likely set of metabolic fluxes that can explain the observed data. frontiersin.org The elementary metabolite unit (EMU) method is a computationally efficient algorithm often used for this purpose, especially for large-scale models. mdpi.com
Validation of the resulting flux map is a critical step to ensure its accuracy and reliability. arxiv.org One common validation method is the chi-squared (χ²) goodness-of-fit test. arxiv.orgresearchgate.net This statistical test compares the sum of squared residuals (the differences between the measured and simulated data) to a theoretical distribution to determine if the model provides a statistically acceptable fit to the experimental data. researchgate.net Confidence intervals for the estimated fluxes are also calculated, often using a Monte Carlo approach, to provide a measure of the precision of the flux estimates. nih.gov
Furthermore, the robustness of the metabolic model can be tested by comparing the predicted fluxes with independent experimental measurements or by evaluating the model's ability to predict the outcome of genetic or environmental perturbations. nih.govarxiv.org High-quality 13C-MFA flux maps are considered the "gold standard" for validating other modeling approaches like Flux Balance Analysis (FBA). arxiv.org
The following table outlines the key steps in computational reconstruction and validation of metabolic flux maps:
| Step | Description | Key Considerations | Reference |
| Model Construction | Defining the metabolic network, including reaction stoichiometry and atom transitions. | The scope of the model can range from central carbon metabolism to genome-scale networks. | frontiersin.orgosti.gov |
| Flux Estimation | Using computational algorithms to find the set of fluxes that best fit the experimental labeling data. | Algorithms like the EMU method are used to handle the computational complexity. | mdpi.com |
| Goodness-of-Fit Analysis | Statistically evaluating how well the model-predicted data matches the experimental measurements. | The χ² test is a common method for this evaluation. | arxiv.orgresearchgate.net |
| Confidence Interval Calculation | Determining the precision of the estimated flux values. | Monte Carlo simulations are often employed for this purpose. | nih.gov |
| Model Validation | Comparing model predictions with independent data or assessing predictive capabilities. | Comparison with FBA results or data from perturbation experiments. | nih.govarxiv.org |
Tracer Kinetic Modeling
Tracer kinetic modeling provides a dynamic framework for analyzing the temporal changes in isotope labeling, offering deeper insights into metabolic processes than steady-state analyses alone.
Compartmental Model Development for L-Lysine (1-13C) Dynamics
Compartmental models are mathematical constructs used to describe the distribution and turnover of substances in a biological system. nih.gov In the context of L-Lysine (1-13C) tracing, these models divide the system into a series of interconnected compartments, which can represent anatomical locations (e.g., plasma, tissues) or biochemical pools (e.g., free amino acid pool, protein-bound pool). nih.govresearchgate.net
The development of a compartmental model begins with defining the compartments and the pathways of exchange between them. For instance, a simple model for protein turnover might include a precursor pool (free amino acids) and a product pool (proteins). nih.gov More complex models can incorporate multiple tissue compartments and account for delays in tracer delivery. nih.gov A three-compartment model has been used to analyze the kinetics of 3-methylhistidine, a marker for muscle protein breakdown, involving compartments for plasma, a rapidly equilibrating tissue pool, and a more slowly exchanging pool. researchgate.net
The choice of model complexity is crucial. While a simple one-compartment model can provide initial estimates of turnover rates, more sophisticated multi-compartment models may be necessary to accurately fit experimental data and capture the detailed dynamics of L-lysine metabolism. nih.gov For example, a two-compartment model was shown to provide a more precise fit to protein incorporation data compared to a simpler delayed exponential function. nih.gov
Mathematical Formalisms for Isotope Exchange and Turnover
The exchange of L-Lysine (1-13C) between compartments and its turnover within the system are described by a set of mathematical equations, typically ordinary differential equations (ODEs). These equations define the rate of change of the tracer concentration in each compartment as a function of the rates of inflow and outflow. nih.gov
The fundamental principle is the conservation of mass, where the change in the amount of tracer in a compartment is equal to the rate of entry minus the rate of exit. The rate of transfer between compartments is often assumed to follow first-order kinetics, where the rate is proportional to the concentration of the tracer in the source compartment. The rate constants in these equations represent the fractional transfer coefficients between compartments. researchgate.net
For protein turnover studies, the rate of incorporation of the labeled amino acid into protein is a key parameter. This can be modeled by considering the flux of the tracer from the precursor pool to the protein pool. The rate of protein synthesis and degradation can then be estimated from the kinetics of tracer incorporation and decay. nih.gov
Parameter Estimation and Goodness-of-Fit Analysis in Tracer Studies
Once a compartmental model and its corresponding mathematical formalism have been established, the next step is to estimate the values of the model parameters (e.g., transfer rate constants, synthesis rates) from the experimental tracer data. This is typically achieved by fitting the model's output to the measured time-course of tracer concentrations in the different compartments. nih.gov
Non-linear regression algorithms are commonly used to find the parameter values that minimize the difference between the model predictions and the experimental data. The goodness-of-fit of the model is then assessed to determine how well it represents the biological reality. researchgate.net Statistical measures such as the sum of squared residuals are used to quantify the discrepancy between the model and the data. researchgate.net
A good fit indicates that the model structure and the estimated parameters are consistent with the experimental observations. However, it is important to consider that different models may provide equally good fits to the data, a concept known as model identifiability. Therefore, careful model selection and validation are crucial aspects of tracer kinetic modeling. nih.gov
The following table summarizes key aspects of tracer kinetic modeling:
| Aspect | Description | Example | Reference |
| Compartmental Structure | Division of the biological system into interconnected pools. | A three-compartment model for 3-methylhistidine kinetics representing plasma and tissue pools. | researchgate.net |
| Mathematical Equations | A system of ordinary differential equations describing tracer dynamics. | Equations based on first-order kinetics for tracer exchange between compartments. | nih.gov |
| Parameter Estimation | Determining the values of model parameters by fitting to experimental data. | Using non-linear regression to estimate protein synthesis and degradation rates. | nih.gov |
| Goodness-of-Fit | Evaluating how well the model describes the experimental data. | Calculating the sum of squared residuals to assess the fit. | researchgate.net |
Advanced Analytical Techniques for L Lysine:2hcl 1 13c Data Acquisition
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry has become an indispensable technology for quantitative proteomics and metabolomics, offering high sensitivity and specificity. When coupled with chromatographic separation, MS allows for the detailed analysis of complex biological mixtures, making it ideal for tracking ¹³C-labeled compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for L-Lysine (1-13C) Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable small molecules. To make amino acids like lysine (B10760008) amenable to GC analysis, a chemical derivatization step is required to increase their volatility. nih.gov This often involves trimethylsilylation or other similar procedures. nih.gov Once derivatized, the labeled lysine and its metabolites can be separated by the gas chromatograph and subsequently detected by the mass spectrometer.
GC-MS is particularly useful for metabolite profiling, allowing for the identification and quantification of a wide range of small molecules involved in primary metabolism. nih.govmdpi.com By using L-Lysine (1-¹³C) as a tracer, researchers can follow the path of the labeled carbon atom as it is incorporated into various metabolic intermediates. This provides valuable information on the activity of different metabolic pathways. mdpi.com For instance, the analysis of ¹³C enrichment in various metabolites over time can reveal the kinetics of metabolic fluxes. mdpi.com
Key Research Findings from GC-MS Studies:
| Finding | Significance |
| Metabolite Identification and Quantification: GC-MS can simultaneously measure a variety of amino acids and their metabolites in biological samples like urine. nih.gov | Enables a comprehensive overview of amino acid metabolism. |
| Tracing Metabolic Pathways: The incorporation of the ¹³C label from L-Lysine (1-¹³C) into other molecules can be tracked, providing insights into biosynthetic and catabolic pathways. mdpi.com | Helps to elucidate the complex network of metabolic reactions. |
| Method Optimization: Successful GC-MS analysis requires careful optimization of derivatization protocols and chromatographic conditions to ensure accurate and reproducible results. plos.org | Ensures the reliability of the quantitative data obtained. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for L-Lysine (1-13C)-Labeled Proteins and Peptides
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile molecules, such as proteins and peptides. tandfonline.com It has become a cornerstone of quantitative proteomics, particularly in the context of Stable Isotope Labeling by Amino acids in Cell culture (SILAC). fishersci.sethermofisher.com In a typical SILAC experiment, cells are grown in media containing either a "light" (unlabeled) or a "heavy" (isotope-labeled) form of an essential amino acid, such as L-Lysine. fishersci.sethermofisher.com The use of L-Lysine:2HCl (1-¹³C) would represent a "medium" label in a multiplexed experiment.
After a period of incorporation, proteins are extracted, combined, and digested into peptides. thermofisher.com These peptides are then separated by liquid chromatography and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the relative quantification of protein abundance between different experimental conditions. thermofisher.com
Research Applications of LC-MS with L-Lysine (1-13C):
| Application | Description |
| SILAC-based Quantitative Proteomics: Used to compare protein expression levels between different cell populations. fishersci.sethermofisher.com | Enables the identification of proteins that are up- or down-regulated in response to a particular stimulus or in a disease state. |
| Protein Turnover Studies: Dynamic SILAC experiments can measure the rates of protein synthesis and degradation. thermofisher.com | Provides insights into the regulation of protein homeostasis. |
| Analysis of Post-Translational Modifications: Can be adapted to study how protein modifications change under different conditions. creative-biolabs.com | Important for understanding the functional regulation of proteins. |
High-Resolution MS for Accurate Isotopologue Abundance Measurements
High-resolution mass spectrometry, often performed on instruments like the Orbitrap, provides extremely accurate mass measurements. This capability is crucial for resolving and quantifying isotopologues—molecules that differ only in their isotopic composition. nih.govacs.org When using L-Lysine (1-¹³C), high-resolution MS can distinguish between the unlabeled peptide and the peptide containing the single ¹³C atom, as well as other naturally occurring isotopes.
Accurate measurement of isotopologue abundance is essential for calculating metabolic fluxes and understanding the fractional contribution of different precursors to a particular metabolite. nih.govnih.gov The mass distribution vector (MDV), which describes the fractional abundance of each isotopologue, can be used to infer the activity of different metabolic pathways. nih.gov
Advantages of High-Resolution MS in Isotope Tracing:
| Advantage | Implication |
| High Mass Accuracy: Allows for the confident identification of labeled compounds and the precise measurement of their masses. acs.orgnih.gov | Reduces ambiguity in data interpretation. |
| Resolution of Isotopologues: Can separate and quantify molecules with very small mass differences. nih.govgoogle.com | Enables detailed analysis of labeling patterns. |
| Increased Sensitivity: Modern high-resolution instruments can detect low-abundance isotopologues. nih.gov | Important for studies where isotope incorporation may be low. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules. In the context of isotope labeling, NMR is particularly valuable for determining the precise location of the isotopic label within a molecule.
13C NMR Spectroscopy for Elucidating L-Lysine (1-13C) Labeling Patterns
¹³C NMR spectroscopy directly detects the ¹³C nucleus. By analyzing the ¹³C NMR spectrum of metabolites or protein-derived amino acids from a labeling experiment with L-Lysine (1-¹³C), researchers can determine the specific carbon atoms that have become enriched with the ¹³C isotope. oup.com This information is critical for elucidating complex biosynthetic pathways. researchgate.net
For example, if the ¹³C label from the C1 position of lysine appears at a specific carbon position in a downstream metabolite, it provides direct evidence for the metabolic conversion pathway. oup.comresearchgate.net This technique has been instrumental in studying the biosynthesis of various natural products and understanding central carbon metabolism. oup.com
Insights from 13C NMR Labeling Studies:
| Finding | Significance |
| Positional Isotope Analysis: Determines the exact location of the ¹³C label within a molecule. oup.comresearchgate.net | Provides unambiguous evidence for specific metabolic transformations. |
| Elucidation of Biosynthetic Pathways: Has been used to trace the origins of carbon atoms in complex molecules. researchgate.net | Contributes to a fundamental understanding of how natural products are made. |
| Metabolic Flux Analysis: The distribution of the ¹³C label can be used to calculate the relative activities of different metabolic pathways. oup.com | Offers a quantitative view of cellular metabolism. |
1H NMR Spectroscopy in Conjunction with 13C-Labeled Precursors
While ¹H NMR spectroscopy does not directly detect the ¹³C nucleus, the presence of a ¹³C atom adjacent to a proton (¹H) results in a phenomenon known as ¹³C-satellites in the ¹H NMR spectrum. These are small peaks that appear symmetrically around the main ¹H signal, and their intensity is proportional to the level of ¹³C enrichment at the adjacent carbon.
By analyzing these satellite peaks, it is possible to quantify ¹³C enrichment at specific positions without the need for direct ¹³C detection. oup.com This approach can be particularly useful when sample amounts are limited, as ¹H NMR is generally more sensitive than ¹³C NMR. The combination of ¹H and ¹³C NMR provides a comprehensive picture of isotope labeling patterns. oup.comnih.gov
Applications in Structural and Conformational Studies of Lysine-Containing Biomolecules
One of the primary applications of ¹³C-labeled lysine is in the study of protein-protein interactions. naist.jp By monitoring the chemical shift perturbations of the ¹³C-labeled lysine residues upon binding to another protein, researchers can map the interaction surfaces and determine the dissociation constants (Kd). naist.jposaka-u.ac.jp For instance, lysine ¹³C-methylation NMR has been successfully used to determine the affinity and intermolecular interaction sites of methylated ubiquitin with its binding partners. naist.jp This method is particularly valuable for studying interactions with weak binding affinities. osaka-u.ac.jp
Furthermore, the strategic placement of ¹³C labels within the lysine side chain allows for detailed conformational analysis. copernicus.org The chemical shifts of ¹³C nuclei are highly sensitive to the local electronic environment, which is influenced by the protein's secondary and tertiary structure. nih.gov For example, studies using stereo-array isotope-labeled lysine (SAIL-Lys) have enabled the complete and stereospecific assignment of all ¹H, ¹³C, and ¹⁵N NMR signals for lysine side chains in proteins like staphylococcal nuclease. copernicus.org This comprehensive assignment provides valuable insights into the conformational features and ionization states of individual lysine residues, which are crucial for protein function. copernicus.org
The use of ¹³C-labeled lysine has also been instrumental in understanding the role of post-translational modifications. For example, the methylation of lysine residues, a key regulatory modification, can be studied in detail using ¹³C-labeled precursors. naist.jp These studies provide atomic-level information on how such modifications influence protein structure and interactions. naist.jp
A key advantage of using ¹³C labeling is the ability to overcome spectral overlap, a common challenge in the NMR analysis of large biomolecules. nih.gov By selectively labeling specific residues like lysine, the complexity of the spectra is significantly reduced, allowing for the unambiguous assignment and interpretation of signals. sigmaaldrich.com
The table below summarizes the application of isotopically labeled lysine in the structural analysis of various proteins.
| Protein Studied | Isotope Labeling Strategy | Analytical Technique | Key Findings |
| Staphylococcal Nuclease (SNase) Variant | [ε-¹³C;ε,ε-D₂]-Lys and SAIL-Lys | NMR Spectroscopy | Determined deuterium-induced shifts depend on the ionization state of the ζ-amino group, providing insights into the pKa values of individual lysine residues. copernicus.org |
| Ubiquitin | ¹³C-methylation of lysine residues | NMR Spectroscopy | Mapped protein-protein interaction sites and determined binding affinities with ubiquitin-interacting proteins. naist.jp |
| DNA Polymerase β (lyase domain) | [5-¹³C]lysine | NMR Spectroscopy | Determined the pK value of a critical lysine residue (Lys72) in the active site. nih.gov |
| GB1 Protein | L-lysine (1-¹³C) | Sum Frequency Generation (SFG) Vibrational Spectroscopy & Mass Spectrometry | Successfully incorporated into the protein to study its structure at interfaces. rsc.org |
Chromatographic Separations for Isotopic Analysis
High-Performance Liquid Chromatography (HPLC) in Isotope Trace Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of amino acids, including isotopically labeled variants like L-LYSINE:2HCL (1-13C), prior to isotopic analysis. researchgate.netresearchgate.net The primary goal of the chromatographic step is to isolate the amino acid of interest from a complex biological matrix, ensuring that the subsequent isotopic measurement is accurate and free from interference. researchgate.net
Several HPLC methods have been developed for the analysis of amino acids, often employing reversed-phase or ion-exchange chromatography. researchgate.netresearchgate.net For instance, a method using a porous graphitic carbon column has been shown to effectively separate hydrophilic amino acids. researchgate.net The choice of column and mobile phase is critical to achieve good resolution and recovery of the target analyte. researchgate.net For underivatized amino acids, hydrophilic interaction chromatography (HILIC) has also proven effective. nih.gov
In the context of ¹³C trace analysis, HPLC is frequently coupled with an elemental analyzer and an isotope ratio mass spectrometer (EA-IRMS). researchgate.net This setup allows for the precise measurement of the ¹³C/¹²C ratio in the purified amino acid fraction. The HPLC system separates the amino acids, which are then combusted to CO₂ in the elemental analyzer, and the resulting gas is introduced into the IRMS for isotopic ratio determination. researchgate.net This approach offers high precision and accuracy for δ¹³C analysis of individual amino acids. researchgate.net
The conditions for HPLC separation must be carefully optimized to prevent isotopic fractionation, which could lead to erroneous results. researchgate.net The validation of HPLC methods for amino acid analysis typically includes assessing linearity, precision, accuracy, and recovery, often using isotopically labeled internal standards to correct for matrix effects and variations in instrument response. researchgate.netnih.gov
The table below outlines typical parameters for HPLC separation of amino acids for isotopic analysis.
| Parameter | Description | Example |
| Column | Stationary phase used for separation. | Mixed-mode Primesep A, Porous Graphitic Carbon, or C18 columns. researchgate.netresearchgate.netresearchgate.net |
| Mobile Phase | Solvent system used to elute the analytes. | Gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid or sulfuric acid. researchgate.netnih.govnih.gov |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically in the range of 0.6 to 0.8 mL/minute. nih.govnih.gov |
| Detection | Method used to detect the eluted amino acids. | UV detection is common, though coupling to MS or IRMS provides isotopic information. researchgate.net |
| Run Time | The duration of a single chromatographic analysis. | Varies depending on the complexity of the sample, but can range from 13 to 25 minutes. researchgate.netnih.gov |
Integration of HPLC with MS and NMR for Comprehensive Analysis
The integration of HPLC with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful platform for the comprehensive analysis of isotopically labeled compounds like L-LYSINE:2HCL (1-13C). This hyphenation of techniques leverages the separation capabilities of HPLC with the sensitive detection and structural elucidation power of MS and NMR. nih.govshimadzu.comnih.gov
HPLC-MS is a widely used technique for the analysis of ¹³C-labeled amino acids in complex biological samples. nih.govnih.govshimadzu.com The HPLC system separates the components of the mixture, which are then ionized and introduced into the mass spectrometer. The MS detects the mass-to-charge ratio of the ions, allowing for the quantification of the labeled and unlabeled forms of the amino acid. the-ltg.org The use of stable-isotope-labeled internal standards, such as uniformly [¹³C, ¹⁵N]-labeled amino acids, is a common strategy to ensure accuracy and minimize matrix effects in LC-MS/MS analysis. nih.gov This approach has been successfully applied to study amino acid dynamics in various biological contexts, such as in mouse plasma during disease progression. nih.gov
HPLC-NMR combines the separation power of HPLC with the detailed structural information provided by NMR. rsc.org While less common than HPLC-MS due to lower sensitivity, HPLC-NMR is invaluable for the unambiguous identification of compounds in a mixture. nih.gov After separation by HPLC, fractions can be collected and analyzed by NMR. The ¹³C label in L-LYSINE:2HCL (1-13C) provides a distinct signal in the ¹³C NMR spectrum, facilitating its identification and characterization even in complex mixtures. nih.govrsc.org This integrated approach has been used to study the metabolic fate of ¹³C-labeled precursors in biological systems. nih.gov
The combination of these techniques allows for a multi-faceted analysis of L-LYSINE:2HCL (1-13C) and its incorporation into biomolecules. HPLC provides the necessary purification and separation, MS offers sensitive and quantitative detection of the isotopic label, and NMR yields detailed structural and conformational information.
The table below details the information that can be obtained by integrating HPLC with MS and NMR.
| Integrated Technique | Information Obtained | Application Example |
| HPLC-MS/MS | Quantitative analysis of labeled and unlabeled amino acids, identification of metabolites, and monitoring of metabolic pathways. nih.govnih.govshimadzu.com | Monitoring the degradation of lysine and the levels of its metabolites in plasma samples. nih.gov |
| HPLC-IRMS | Precise measurement of stable isotope ratios (e.g., ¹³C/¹²C) for determining the enrichment of the label. researchgate.netnih.gov | Quantifying the incorporation of ¹³C from labeled precursors into individual amino acids in proteins. researchgate.net |
| HPLC-NMR | Unambiguous structural identification of separated compounds and analysis of their conformation in solution. nih.govrsc.org | Identifying unknown compounds in metabolomics studies by utilizing the extensive information from the carbon framework. nih.gov |
Applications of L Lysine:2hcl 1 13c in Fundamental Biological Research
Investigation of Protein Synthesis, Degradation, and Turnover Kinetics
Quantification of Protein Expression and Proteome Dynamics
A primary application of labeled lysine (B10760008) is in quantitative proteomics, particularly through a technique known as Stable Isotope Labeling by Amino acids in Cell Culture (SILAC). creative-biolabs.com In SILAC experiments, one population of cells is grown in a medium containing a "light" (natural) amino acid, while another population is grown in a medium with a "heavy," isotope-labeled amino acid like ¹³C-labeled lysine. nih.gov As cells grow and synthesize new proteins, they incorporate the respective labeled or unlabeled lysine. creative-biolabs.com
After a specific experimental treatment, the protein pools from both cell populations are mixed, digested (typically with trypsin), and analyzed by mass spectrometry. Because peptides containing the heavy lysine will have a higher mass, they can be distinguished from their light counterparts. The ratio of the signal intensities between the heavy and light peptides provides a precise quantification of the relative abundance of that protein between the two experimental conditions. creative-biolabs.com This method is instrumental in understanding how cellular proteomes respond to various stimuli, diseases, or genetic modifications.
Table 1: Illustrative Example of Mass Shift in a SILAC Experiment This interactive table demonstrates the mass difference for a hypothetical peptide containing one lysine residue when labeled with different lysine isotopes.
| Lysine Isotope | Isotopic Composition | Mass Shift (Da) vs. Light | Application Example |
| "Light" Lysine | ¹²C₆H₁₄N₂O₂ | 0 | Control cell population |
| L-Lysine (1-¹³C) | ¹³C¹²C₅H₁₄N₂O₂ | +1 | Tracing and quantification |
| "Heavy" Lysine | ¹³C₆¹⁵N₂H₁₄O₂ | +8 | Standard SILAC for maximal mass separation nih.gov |
Analysis of Lysine-Specific Post-Translational Modifications
Lysine is one of the most frequently post-translationally modified amino acids, undergoing a variety of chemical alterations that regulate protein function, localization, and stability. nih.govnih.gov These modifications, including acetylation, methylation, ubiquitination, and succinylation, play critical roles in cellular signaling and gene expression. nih.gov
Using ¹³C-labeled lysine allows researchers to track the incorporation of this amino acid into proteins and subsequently identify its modification sites. When a labeled protein is analyzed by mass spectrometry, the presence of the ¹³C isotope helps in the identification of lysine-containing peptides. Further mass shifts on these peptides can then be confidently assigned to specific post-translational modifications (PTMs). nih.gov This approach has been vital for global surveys of PTMs and for understanding how the "histone code"—a pattern of modifications on histone proteins—regulates gene expression. nih.gov Quantitative proteomic strategies like SILAC can also be adapted to measure changes in the abundance of specific PTMs in response to cellular signals. nih.gov
Table 2: Common Post-Translational Modifications on Lysine Residues This interactive table lists several key PTMs that occur on lysine residues and their fundamental functions.
| Modification | Added Group | Key Function(s) |
| Acetylation | Acetyl (-COCH₃) | Gene regulation (histones), enzyme activity |
| Methylation | Methyl (-CH₃) | Epigenetic regulation, protein stability |
| Ubiquitination | Ubiquitin protein | Protein degradation, DNA repair, signaling |
| SUMOylation | SUMO protein | Protein stability, nuclear transport, transcription |
| Succinylation | Succinyl (-COC₂H₄COOH) | Metabolic regulation, enzyme activity |
Elucidation of Lysine Biosynthetic Pathways in Various Organisms
Since lysine is an essential amino acid for humans, it must be obtained from the diet. nih.gov However, many bacteria, archaea, plants, and fungi can synthesize it de novo through two primary and distinct pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.orgscispace.com Isotopic tracers are fundamental to characterizing the sequence of reactions, intermediates, and enzymes involved in these pathways. While labeled L-lysine itself is the product of these pathways, it can be used in feedback inhibition studies, and labeled precursors are used to trace the anabolic flow.
Characterization of the Diaminopimelate (DAP) Pathway
The DAP pathway, found in most bacteria and plants, synthesizes lysine from aspartate. wikipedia.org This pathway is a significant target for the development of new antibiotics because it is essential for bacteria but absent in mammals. nih.govmdpi.com The pathway has several variants, including the acetylase, aminotransferase, dehydrogenase, and succinylase pathways, which converge to produce the key intermediate meso-diaminopimelate (m-DAP). wikipedia.org This intermediate is then decarboxylated to form L-lysine. wikipedia.org
By feeding organisms labeled precursors, such as ¹³C-labeled aspartate or pyruvate, researchers can trace the incorporation of the isotopic label through the various intermediates of the DAP pathway. Detecting the label in compounds like tetrahydrodipicolinate and m-DAP confirms their role in the pathway and helps measure the metabolic flux through different branches. mdpi.com
Analysis of the α-Aminoadipate (AAA) Pathway
The AAA pathway is primarily found in fungi, some archaea, and euglenids. scispace.comwikipedia.org It synthesizes lysine from α-ketoglutarate and acetyl-CoA. wikipedia.org The pathway proceeds through a series of reactions that share similarities with the citric acid cycle, involving intermediates such as homocitrate, homoaconitrate, and α-aminoadipate, from which the pathway gets its name. wikipedia.org
Isotopic labeling studies have been crucial for mapping this pathway. For instance, providing cells with ¹³C-labeled α-ketoglutarate allows scientists to follow the labeled carbon atoms as they are incorporated into the successive intermediates and ultimately into the final product, L-lysine. nih.gov Such tracer studies confirm the sequence of enzymatic steps and can reveal regulatory points within the pathway. nih.govnih.gov
Investigating Enzyme Mechanisms in Lysine Biosynthesis
Understanding how the enzymes in the DAP and AAA pathways function is critical for both fundamental biology and for applied goals like drug development. nih.gov Isotopically labeled substrates, such as L-LYSINE:2HCL (1-13C) or labeled pathway intermediates, are used to study enzyme kinetics and reaction mechanisms.
For example, in the AAA pathway, the first enzyme, homocitrate synthase, is regulated by feedback inhibition from the final product, L-lysine. nih.gov Using ¹³C-labeled lysine allows researchers to directly study the binding of lysine to the enzyme's active site or to a potential allosteric site, helping to elucidate the structural basis of this regulatory mechanism. nih.gov Similarly, labeled intermediates can be used to measure the catalytic rates of specific enzymes in the pathway and to screen for potential inhibitors that could serve as antimicrobial agents. mdpi.com
Table 3: Key Enzymes of Lysine Biosynthetic Pathways This interactive table highlights a selection of enzymes from the two major lysine synthesis pathways.
| Pathway | Enzyme | Abbreviation | Role |
| DAP Pathway | Dihydrodipicolinate synthase | DHDPS | Catalyzes the first committed step. wikipedia.org |
| DAP Pathway | Diaminopimelate decarboxylase | LysA | Catalyzes the final step to produce L-lysine. frontiersin.org |
| AAA Pathway | Homocitrate synthase | HCS | Catalyzes the first committed step; subject to lysine feedback inhibition. nih.gov |
| AAA Pathway | Saccharopine dehydrogenase | SDH | Catalyzes the final step, cleaving saccharopine to yield L-lysine. wikipedia.org |
Analysis of Lysine Catabolism and Related Degradation Pathways
L-LYSINE:2HCL (1-13C) has been instrumental in dissecting the complex pathways of lysine degradation. By introducing a labeled carbon at the C-1 position, researchers can follow its incorporation into downstream metabolites, providing direct evidence of pathway activity and flux.
The saccharopine pathway is a primary route for lysine catabolism in many organisms. nih.gov Studies utilizing L-LYSINE:2HCL (1-13C) have helped to confirm and quantify the metabolic flux through this pathway. frontiersin.orgnih.gov When L-lysine is catabolized via the saccharopine pathway, the labeled carbon from L-LYSINE:2HCL (1-13C) is released as 13CO2. The rate of 13CO2 production provides a direct measure of the rate of lysine oxidation. researchgate.netnih.gov
Key enzymatic steps in the saccharopine pathway include the condensation of lysine with α-ketoglutarate to form saccharopine, which is then cleaved to yield glutamate and α-aminoadipate-semialdehyde. nih.govnih.gov The latter is further oxidized to α-aminoadipate. Tracer studies with 13C-labeled lysine have been crucial in understanding the subcellular compartmentalization of these reactions, with the initial steps occurring in the mitochondria. nih.gov
Table 1: Key Enzymes and Reactions in the Saccharopine Pathway
| Enzyme/Step | Substrate(s) | Product(s) | Cellular Location |
| Lysine-Ketoglutarate Reductase | L-Lysine, α-Ketoglutarate, NADPH | Saccharopine, NADP+ | Mitochondria |
| Saccharopine Dehydrogenase | Saccharopine, NAD+ | α-Aminoadipate-semialdehyde, Glutamate, NADH | Mitochondria |
| α-Aminoadipate Semialdehyde Dehydrogenase | α-Aminoadipate-semialdehyde, NAD+ | α-Aminoadipate, NADH | Mitochondria |
This table summarizes the primary enzymatic reactions of the saccharopine pathway for lysine degradation.
Furthermore, the carbon skeleton of lysine contributes to the synthesis of other important biomolecules. By tracking the 13C label, researchers can identify and quantify the conversion of lysine into intermediates of the tricarboxylic acid (TCA) cycle and other metabolic pathways.
Studies in Microbial Metabolism and Biotechnological Processes
In the field of industrial biotechnology, L-LYSINE:2HCL (1-13C) is an invaluable tool for optimizing the production of amino acids and other biochemicals in microorganisms.
Corynebacterium glutamicum is a key industrial microorganism used for the large-scale production of L-lysine. uq.edu.auresearchgate.netresearchgate.net Metabolic flux analysis (MFA) using 13C-labeled substrates, including L-LYSINE:2HCL (1-13C), allows for the precise quantification of carbon flow through the metabolic network of these bacteria. nih.govnih.govnih.govresearchgate.net This information is critical for identifying metabolic bottlenecks and devising genetic engineering strategies to enhance lysine yield.
By cultivating C. glutamicum on a medium containing [1-13C]glucose, researchers can analyze the labeling patterns in intracellular metabolites and protein-bound amino acids. uq.edu.au This reveals the relative activities of different pathways, such as the pentose phosphate pathway (PPP) and the TCA cycle, which are crucial for providing the precursors and reducing power (NADPH) required for lysine biosynthesis. nih.govresearchgate.net
Table 2: Impact of Genetic Modifications on Metabolic Fluxes in C. glutamicum for Lysine Production
| Genetic Modification | Change in PPP Flux | Change in TCA Cycle Flux | Impact on Lysine Yield |
| Overexpression of PPP enzymes | Increased | Decreased | Increased |
| Attenuation of TCA cycle enzymes | No significant change | Decreased | Increased |
| Enhanced NADPH regeneration | Increased | No significant change | Increased |
This interactive table illustrates how targeted genetic modifications, guided by metabolic flux analysis, can redirect carbon flow to improve L-lysine production.
Microorganisms can adapt their metabolism in response to environmental changes or genetic modifications. L-LYSINE:2HCL (1-13C) aids in understanding this metabolic reprogramming. By comparing the metabolic flux maps of wild-type and genetically engineered strains, or cells grown under different conditions, scientists can gain insights into the regulatory mechanisms that govern metabolic networks. uq.edu.aunih.gov
For example, studies have shown that in high-lysine-producing strains of C. glutamicum, there is a significant redirection of carbon flux towards the PPP to meet the high demand for NADPH. nih.gov The use of 13C-labeled lysine helps to quantify these shifts and understand the intricate interplay between different metabolic pathways.
Exploration of Central Carbon Metabolism and Pathway Interconnectivity
L-LYSINE:2HCL (1-13C) is not only used to study lysine's own metabolic fate but also to probe the broader network of central carbon metabolism. The degradation of lysine ultimately leads to intermediates that enter the TCA cycle, such as acetyl-CoA. mdpi.com By tracing the path of the 13C label from lysine into TCA cycle intermediates and other connected pathways, researchers can map the interconnectivity of metabolic networks.
This approach provides a more holistic view of cellular metabolism, revealing how the catabolism of one amino acid can influence the flux through other central metabolic routes. This is crucial for understanding the integrated nature of cellular physiology and for developing more comprehensive metabolic models.
Tracing Carbon Flow from L-Lysine (1-13C) into Anabolic and Catabolic Networks
Metabolic flux analysis using L-LYSINE:2HCL (1-13C) allows researchers to map the intricate flow of carbon atoms as lysine is broken down (catabolism) or used to build new molecules (anabolism). When cells are supplied with L-Lysine (1-¹³C), the labeled carbon atom can be followed as it is incorporated into various metabolic intermediates and end-products. nih.govfao.org This technique is crucial for understanding the central carbon metabolism in different organisms and conditions. researchgate.net
In the context of industrial biotechnology, ¹³C-based metabolic flux analysis has been instrumental in optimizing the production of amino acids like L-lysine itself. nih.gov For instance, studies in Corynebacterium glutamicum, a bacterium widely used for industrial lysine production, have utilized ¹³C-labeled substrates to quantify the flow, or flux, through key metabolic pathways such as the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle. nih.govresearchgate.net By tracing the ¹³C label from a substrate, researchers can determine the efficiency of different pathways in converting the carbon source into the desired product, lysine. This allows for targeted genetic engineering to enhance production by redirecting metabolic flux. nih.govwikipedia.org
Research findings have shown significant differences in intracellular flux depending on the carbon source provided to the cells. For example, when C. glutamicum is grown on fructose compared to glucose, the flux through the PPP is markedly decreased. nih.gov This shift directly impacts the availability of crucial cofactors like NADPH, which is vital for lysine biosynthesis, ultimately affecting the yield of the amino acid. nih.gov The labeled carbon from L-lysine can also be traced into the TCA cycle, a central hub of cellular metabolism, providing insights into how this essential amino acid contributes to energy production and the synthesis of biosynthetic precursors. nih.govbiorxiv.orgnih.gov
| Metabolic Pathway/Parameter | Flux on Glucose (%) | Flux on Fructose (%) | Reference |
|---|---|---|---|
| Pentose Phosphate Pathway (PPP) | 62.0 | 14.4 | nih.gov |
| Pyruvate Dehydrogenase | 70.9 | 95.2 | nih.gov |
| NADPH Supply (Normalized) | 176.9 | 112.4 | nih.gov |
Role of Lysine Acetylation/Deacetylation in Chromatin Organization and Gene Regulation
Lysine acetylation is a critical post-translational modification that plays a pivotal role in regulating gene expression. nih.goviu.edu This process involves the addition of an acetyl group to the ε-amino group of a lysine residue, a reaction that neutralizes its positive charge. nih.govwikipedia.org This modification is particularly important for histones, the proteins around which DNA is wound to form chromatin. Acetylation of histones generally leads to a more "open" chromatin structure, making the DNA more accessible to transcription factors and thereby activating gene expression. mdpi.com The process is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) which add the acetyl group, and histone deacetylases (HDACs) which remove it. nih.govmdpi.com
The use of stable isotope-labeled lysine, such as L-Lysine (1-¹³C), is a key technique for studying the dynamics of this process. By introducing "heavy" lysine into cell cultures, newly synthesized histones will incorporate the ¹³C-labeled amino acid. Using mass spectrometry, researchers can distinguish between pre-existing (light) and newly synthesized (heavy) histone proteins. This allows for the precise measurement of acetylation and deacetylation rates on specific lysine residues of the newly synthesized histones. This approach provides a dynamic view of how different stimuli or cellular states affect chromatin organization and gene regulation by altering the balance of histone acetylation. While the biological mechanisms of acetylation are well-studied nih.govnih.gov, the application of isotopic tracers like L-Lysine (1-¹³C) provides the quantitative data needed to understand the kinetics of these regulatory events.
| Enzyme Class | Function | Effect on Chromatin | Effect on Gene Expression | Reference |
|---|---|---|---|---|
| Histone Acetyltransferases (HATs) | Adds acetyl group to lysine | Promotes "open" structure (euchromatin) | Generally activation | mdpi.com |
| Histone Deacetylases (HDACs) | Removes acetyl group from lysine | Promotes "closed" structure (heterochromatin) | Generally repression | nih.govmdpi.com |
Insights into Cell Function and Survival Mechanisms through Proteome Dynamics
The entire set of proteins within a cell, known as the proteome, is in a constant state of flux, with proteins being continuously synthesized and degraded. This protein turnover is fundamental to cellular health, allowing cells to adapt to new conditions, respond to stress, and maintain quality control. L-LYSINE:2HCL (1-13C) is a cornerstone of a powerful quantitative proteomics technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). researchgate.netnih.govthermofisher.com
In a typical SILAC experiment, one population of cells is grown in a medium containing normal ("light") lysine, while another population is grown in a medium containing a heavy isotope version, such as ¹³C-labeled lysine. nih.gov Over time, the heavy lysine is incorporated into all newly synthesized proteins in the second population. researchgate.net The two cell populations can then be subjected to different conditions (e.g., one treated with a drug, the other a control), after which they are combined, and their proteins are analyzed by mass spectrometry. nih.gov
Because the heavy and light proteins are chemically identical but differ in mass, the mass spectrometer can distinguish peptides from each original population. The ratio of the intensities of the heavy to light peptide peaks provides a highly accurate measure of the relative abundance of that protein in the two populations. researchgate.netnih.gov This method allows for the global quantification of thousands of proteins simultaneously, providing a snapshot of the cellular response to a given stimulus. SILAC has been used to study a wide range of cellular processes, including protein turnover rates, signaling pathways, and the identification of protein-protein interactions, offering deep insights into mechanisms of cell function and survival. researchgate.netnih.govnih.gov
| Research Area | Insight Gained | Reference |
|---|---|---|
| Protein Turnover | Measures the rates of synthesis and degradation for individual proteins, revealing how protein stability contributes to cellular regulation. | nih.gov |
| Signal Transduction | Quantifies changes in protein abundance and post-translational modifications (like phosphorylation) in response to signaling events. | nih.gov |
| Cell Differentiation | Identifies global changes in the proteome as cells differentiate, revealing the protein networks that drive specific cell fates. | researchgate.net |
| Drug Mechanism of Action | Determines which proteins are up- or down-regulated upon drug treatment, helping to identify drug targets and off-target effects. | researchgate.netnih.gov |
Theoretical and Computational Advancements in L Lysine:2hcl 1 13c Research
Development of Advanced Flux Modeling Algorithms and Software
Metabolic Flux Analysis (MFA) using ¹³C-labeled substrates like L-Lysine (1-¹³C) is the definitive method for quantifying in vivo metabolic reaction rates. nih.gov The complexity of metabolic networks and the computational demands of flux estimation have driven the development of sophisticated algorithms and user-friendly software packages. These tools are essential for designing and evaluating carbon labeling experiments, as well as for performing the complex calculations required to infer fluxes from isotope labeling data. nih.govnih.gov
The evolution of MFA software has been marked by increased performance, flexibility, and the ability to handle larger and more complex metabolic models. frontiersin.orgnih.gov Modern software suites are designed to manage the entire MFA workflow, from model construction to statistical analysis of flux results.
Key developments include:
Specialized Modeling Languages: The creation of languages like FluxML, an XML-based format, allows for a standardized and unambiguous description of ¹³C-MFA models. frontiersin.orgnih.gov This facilitates the exchange and reuse of models between different research groups and software platforms. frontiersin.org
High-Performance Computing: Newer software, such as 13CFLUX2, is built to leverage high-performance computing environments, including multicore CPUs and compute clusters. nih.gov This scalability is crucial for analyzing genome-scale models and large experimental datasets, which are becoming increasingly common. nih.gov
Advanced Simulation Algorithms: The core of MFA software involves simulating the distribution of isotopic labels throughout a metabolic network. Algorithms based on cumomer and Elementary Metabolite Unit (EMU) approaches provide numerically stable and efficient solutions for calculating the isotopic labeling state of metabolites. nih.gov
The table below summarizes some of the software tools available for ¹³C-Metabolic Flux Analysis.
| Software/Tool | Description | Key Features |
| 13CFLUX2 | A high-performance software suite for ¹³C-MFA designed for large-scale applications. nih.gov | Supports multicore CPUs and clusters; uses FluxML language; features efficient simulation algorithms. nih.gov |
| INCA | A MATLAB-based tool for isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.edu | Enables analysis of systems not at isotopic steady state. frontiersin.org |
| FiatFlux | A user-friendly package designed to simplify flux analysis for non-expert users. nih.gov | Automatically calculates metabolic flux ratios from GC-MS data; includes a module for estimating absolute fluxes. nih.gov |
| OpenFlux | An open-source modeling software for ¹³C-based metabolic flux analysis. ucdavis.edu | Provides a flexible platform for model development and flux quantification. |
| SUMOFLUX | A toolbox specifically for targeted ¹³C metabolic flux ratio analysis. ucdavis.edu | Focuses on the determination of flux ratios from labeling data. |
Computational Approaches for Isotope Labeling Data Interpretation
The raw data from L-Lysine (1-¹³C) tracing experiments consist of mass isotopomer distributions (MIDs) of metabolites, typically measured by mass spectrometry (GC-MS, LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgnih.govchempep.com Translating these MIDs into metabolic fluxes requires sophisticated computational approaches that can account for the complex relationship between pathway activity and isotope labeling patterns. frontiersin.org
The fundamental principle is that discrete metabolic pathways result in distinct and predictable labeling patterns in downstream products like protein-bound amino acids. nih.gov Computational models are used to simulate these patterns for a given metabolic network and a set of fluxes. By iterating and optimizing, the models find the flux distribution that best reproduces the experimentally measured labeling data. arxiv.org
Key computational steps include:
Isotopomer Modeling: This involves constructing a mathematical model that describes the flow of ¹³C atoms through the metabolic network. nih.gov This model predicts the MIDs of key metabolites for any given flux distribution.
Parameter Estimation: Statistical methods are used to find the set of flux values that minimizes the difference between the model-predicted MIDs and the experimentally measured MIDs. This is typically a non-linear regression problem. arxiv.org
Statistical Validation: Once a best-fit flux map is obtained, statistical tests are applied to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes. This helps in evaluating the validity of the underlying metabolic model. arxiv.org
The interpretation of labeling data from lysine (B10760008) is particularly informative. For instance, in studies of lysine biosynthesis in Corynebacterium glutamicum, the ¹³C enrichment in specific carbon atoms of lysine can reveal the relative contributions of different metabolic pathways, such as the Krebs cycle and the glyoxylate (B1226380) shunt. nih.gov
Integration of L-Lysine (1-¹³C) Tracing Data with -Omics Datasets (e.g., Transcriptomics, Proteomics)
To gain a holistic understanding of cellular regulation, it is essential to integrate flux data with other high-throughput datasets, such as transcriptomics (gene expression) and proteomics (protein abundance). L-Lysine (1-¹³C) tracing provides a quantitative measure of metabolic phenotype (the fluxome), which can then be correlated with changes at the gene and protein levels. nih.gov
This integrated approach has been particularly powerful in metabolic engineering and systems biology. For example, a study on lysine-producing Corynebacterium glutamicum combined ¹³C flux analysis with DNA microarrays (transcriptomics) and intracellular metabolite quantification (metabolomics). nih.gov This revealed complex relationships between gene expression and in vivo enzyme activity. nih.gov
Key findings from such integrated studies include:
Identifying Regulatory Hubs: In some cases, changes in metabolic flux through a pathway correspond closely with the expression levels of the genes encoding its enzymes. For instance, glucose uptake flux in C. glutamicum was found to correlate with the expression of glucose phosphotransferase genes. nih.gov
Uncovering Post-Transcriptional Regulation: Conversely, for many pathways, there is no simple correlation between transcript levels and metabolic fluxes. Most genes for lysine biosynthesis in C. glutamicum showed constant expression despite significant changes in the flux towards lysine production, indicating that regulation occurs primarily at the metabolic or post-translational level. nih.gov
Connecting to Proteomics via SILAC: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful proteomic technique that uses isotopically labeled amino acids, such as ¹³C-labeled lysine, to quantify thousands of proteins across different experimental conditions. researchgate.netnih.govthermofisher.comresearchgate.net By using labeled lysine, SILAC experiments can be directly linked to flux studies that also use lysine tracers, providing a seamless way to connect changes in protein abundance with alterations in metabolic pathway activity. nih.gov
The table below illustrates the types of correlations that can be identified by integrating fluxome data with other omics layers, using the C. glutamicum study as an example. nih.gov
| Metabolic Pathway/Flux | Gene Expression Correlation | Implied Regulatory Mechanism |
| Glucose Uptake | Strong positive correlation with phosphotransferase gene expression. | Transcriptional Control |
| Tricarboxylic Acid (TCA) Cycle | Positive correlation for most TCA cycle genes. | Transcriptional Control |
| Lysine Biosynthesis | Constant expression of biosynthesis genes despite changing flux. | Metabolic / Allosteric Regulation |
| Glyoxylate Cycle | Genes continuously expressed, but pathway active only in later stages. | Post-Transcriptional / Metabolic Control |
This multi-omics approach provides a much richer and more nuanced view of cellular function than any single dataset could offer, enabling researchers to build more accurate and predictive models of metabolism.
Future Directions in L Lysine:2hcl 1 13c Isotope Tracing Research
Development of Novel Isotope Labeling Strategies and Positions
The strategic placement of isotopic labels is fundamental to the power of tracer studies. While L-LYSINE:2HCL (1-13C) provides a specific starting point for tracking, future research will focus on developing a more diverse portfolio of labeled lysine (B10760008) molecules. This includes synthesizing lysine with 13C at different positions along its carbon backbone, as well as incorporating other stable isotopes like 15N and deuterium (B1214612) (2H).
These novel labeling strategies will enable researchers to ask more nuanced questions about lysine metabolism. For instance, multi-isotope labeling, where a single molecule contains more than one type of stable isotope, can provide a more detailed picture of how different parts of the molecule are processed and incorporated into other biomolecules. This approach is particularly valuable for dissecting complex and previously uncharacterized metabolic pathways. nih.govresearchgate.net
Future developments are also expected in the methods for producing these labeled compounds. While chemical synthesis has been the traditional approach, biological production systems, such as engineered microorganisms, are emerging as a cost-effective and efficient alternative for generating specifically labeled amino acids.
Advancements in High-Throughput Analytical Instrumentation for Labeled Compounds
The ability to detect and quantify isotopically labeled compounds is the cornerstone of tracer studies. The future of L-LYSINE:2HCL (1-13C) research will be heavily influenced by advancements in analytical instrumentation, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ukisotope.comnih.gov
High-throughput MS platforms are becoming increasingly sensitive and capable of analyzing a large number of samples in a short amount of time. This is crucial for large-scale metabolomics studies that aim to capture a comprehensive snapshot of the metabolic state of a cell or organism. nih.gov Future developments in MS technology, such as improved ionization techniques and mass analyzers, will further enhance our ability to detect low-abundance labeled metabolites, providing a more complete picture of lysine's metabolic fate.
Similarly, advancements in NMR are enabling more detailed analysis of isotopic labeling patterns within molecules. researchgate.net Techniques like 2D and 3D NMR can reveal the precise location of 13C atoms in metabolites derived from L-LYSINE:2HCL (1-13C), offering invaluable information about the specific biochemical reactions that have occurred.
The integration of these powerful analytical techniques with automated sample preparation and data analysis pipelines will be a key feature of future research, enabling more efficient and comprehensive isotope tracing studies.
Refinement of Predictive Models for Complex Biological Systems
As the volume and complexity of data generated from isotope tracing experiments grow, so does the need for sophisticated computational models to interpret this information. nih.gov Future research will focus on developing more refined and predictive models of metabolic networks that can integrate data from L-LYSINE:2HCL (1-13C) tracing studies with other "omics" datasets, such as genomics, transcriptomics, and proteomics.
These models will move beyond simple pathway mapping to provide a dynamic and quantitative understanding of metabolic fluxes – the rates at which molecules are converted through different biochemical reactions. chromservis.eu By simulating how the introduction of labeled lysine perturbs the metabolic system, researchers can gain insights into the regulation and control of metabolic pathways in both normal and disease states.
The development of user-friendly software platforms for metabolic flux analysis will also be crucial for making these powerful modeling techniques more accessible to the broader research community. nih.gov
Expansion into Emerging Fields of Systems Biology and Synthetic Biology
The insights gained from L-LYSINE:2HCL (1-13C) isotope tracing are not limited to basic metabolic research. In the future, this powerful technique is expected to play an increasingly important role in the emerging fields of systems biology and synthetic biology.
In systems biology, which aims to understand the complex interactions between all the components of a biological system, isotope tracing can provide crucial data for building comprehensive models of cellular metabolism. reertech.com By tracking the flow of carbon from lysine throughout the metabolic network, researchers can identify key regulatory nodes and potential targets for therapeutic intervention.
In synthetic biology, where the goal is to design and build new biological systems, L-LYSINE:2HCL (1-13C) can be used to evaluate the performance of engineered metabolic pathways. For example, researchers can use isotope tracing to quantify the efficiency of a newly designed pathway for producing a valuable chemical from lysine. nih.gov
Q & A
Basic Research Questions
Q. What are the critical considerations for ensuring isotopic purity and stability of L-LYSINE:2HCl (1-13C) in metabolic tracing experiments?
- Methodological Answer : Isotopic purity (≥95%) must be validated using liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) prior to use . Stability assessments should include monitoring degradation under experimental storage conditions (e.g., -80°C for >3 months) and verifying pH sensitivity, as lysine’s amino groups may protonate under acidic conditions, altering tracer behavior . Batch-specific certificates of analysis (CoA) should be cross-referenced with study protocols to ensure consistency .
Q. How is L-LYSINE:2HCl (1-13C) utilized in quantifying protein synthesis rates in human or animal models?
- Methodological Answer : The compound is administered intravenously or via diet, and isotopic enrichment in target proteins is measured using gas chromatography-mass spectrometry (GC-MS). Key steps include:
- Dose calibration : Adjusting tracer quantity to avoid isotopic saturation, ensuring linear incorporation rates .
- Sampling intervals : Frequent plasma/tissue sampling (e.g., every 30–60 minutes) to capture dynamic enrichment .
- Control experiments : Using unlabeled lysine to correct for natural abundance 13C .
Q. What analytical techniques are essential for validating the identity and isotopic labeling position of L-LYSINE:2HCl (1-13C)?
- Methodological Answer :
- High-resolution NMR : Confirms the 13C label at the C-1 position via characteristic chemical shifts (e.g., δ 172–175 ppm for carboxyl carbons) .
- Isotope ratio mass spectrometry (IRMS) : Quantifies 13C enrichment with precision ≥0.1 atom percent excess (APE) .
- HPLC with UV detection : Verifies chemical purity (>98%) and detects degradation products (e.g., free lysine or HCl byproducts) .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) using L-LYSINE:2HCl (1-13C) be designed to resolve compartmentalized amino acid pools in eukaryotic cells?
- Methodological Answer :
- Compartment-specific labeling : Use pulse-chase protocols with timed tracer introduction to distinguish cytosolic vs. mitochondrial lysine pools .
- Stochastic modeling : Apply systems biology tools (e.g., INCA, OpenFLUX) to integrate 13C labeling data with genome-scale metabolic models .
- Validation : Compare flux estimates with siRNA knockdown of lysine transporters (e.g., SLC7A1) to confirm compartmental contributions .
Q. What strategies mitigate isotopic dilution effects when using L-LYSINE:2HCl (1-13C) in complex in vivo systems?
- Methodological Answer :
- Pre-experiment fasting : Deplete endogenous lysine pools in animal models to reduce dilution .
- Co-infusion of unlabeled glucose : Minimize carbon recycling via gluconeogenesis pathways .
- Compartmental modeling : Use tracer-to-tracee ratios (TTR) and non-steady-state equations to correct for dilution dynamics .
Q. How should contradictory data on lysine turnover rates from 13C-tracer studies be reconciled?
- Methodological Answer :
- Meta-analysis : Normalize data across studies using APE-adjusted rates and harmonize units (e.g., µmol/kg/h vs. nmol/mg protein/min) .
- Source evaluation : Assess primary vs. secondary references for methodological rigor (e.g., tracer administration route, sample size) .
- Error propagation analysis : Quantify uncertainties from measurement techniques (e.g., ±5% error in GC-MS) and biological variability .
Q. What experimental frameworks enable integration of L-LYSINE:2HCl (1-13C) with other isotopic labels (e.g., 2H-glucose) for multi-omics studies?
- Methodological Answer :
- Cross-tracer time courses : Stagger administration times to avoid metabolic interference .
- High-resolution proteomics : Use tandem mass tags (TMT) with 13C data to correlate protein turnover with transcriptomic profiles .
- Data fusion tools : Apply machine learning algorithms (e.g., canonical correlation analysis) to link isotopic flux data with metabolomic networks .
Q. What statistical frameworks are optimal for interpreting time-resolved 13C-lysine incorporation data in heterogeneous cell populations?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
